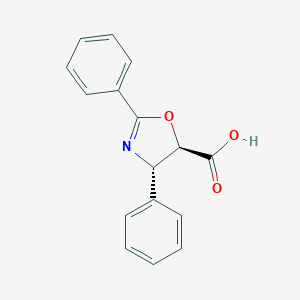

(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBOFBFRBITMMR-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430827 | |

| Record name | (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158722-22-6 | |

| Record name | (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid: A Comprehensive Technical Guide

CAS Number: 158722-22-6

Abstract

This technical guide provides an in-depth exploration of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid, a pivotal chiral intermediate in pharmaceutical synthesis. The document elucidates its physicochemical properties, provides a detailed, field-proven protocol for its stereospecific synthesis, and delves into the mechanistic underpinnings of the synthetic pathway. Furthermore, it highlights its critical application in the semi-synthesis of Paclitaxel, a prominent anticancer agent, and outlines robust analytical methodologies for its characterization and quality control. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, actionable protocols.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its rigid, chiral scaffold makes it an invaluable building block, particularly in the construction of complex molecular architectures with defined stereochemistry. The primary and most notable application of this compound is as a protected precursor to the C-13 side chain of Paclitaxel (Taxol®), a potent microtubule-stabilizing agent widely used in cancer chemotherapy.[1][3] The precise stereochemistry of the oxazoline ring, specifically the (4S,5R) configuration, is crucial for the biological activity of the final Paclitaxel molecule.[3] This guide will provide a comprehensive overview of this key intermediate, from its synthesis to its application and analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 158722-22-6 | , , |

| Molecular Formula | C₁₆H₁₃NO₃ | , , |

| Molecular Weight | 267.28 g/mol | , , |

| Appearance | Solid | |

| Melting Point | 203-204 °C | |

| Storage | 2-8 °C, Sealed in dry conditions |

Stereospecific Synthesis

The synthesis of this compound is a well-established process that leverages the principles of stereocontrolled synthesis. The most common and efficient method involves the reaction of (2R,3S)-3-Phenylisoserine with trimethyl orthobenzoate.[1][2] This reaction proceeds with retention of stereochemistry at the two chiral centers, making it a highly valuable transformation.

Synthesis Workflow

The overall workflow for the synthesis is depicted in the following diagram:

Caption: Synthesis workflow for the target compound.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Materials:

-

(2R,3S)-3-Phenylisoserine

-

Trimethyl orthobenzoate

-

Anhydrous Toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (2R,3S)-3-Phenylisoserine (1 equivalent) and anhydrous toluene.

-

Addition of Reagents: Add trimethyl orthobenzoate (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid to the suspension.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours. During this time, methanol, a byproduct of the reaction, is collected in the Dean-Stark trap.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with hexane to remove any unreacted trimethyl orthobenzoate. The crude product can be further purified by recrystallization from an ethyl acetate/hexane solvent system to yield the desired this compound as a white solid.

Mechanistic Insights

The formation of the oxazoline ring from a β-amino acid and an orthoester is a fascinating and stereospecific process. The proposed mechanism is outlined below:

Caption: Proposed reaction mechanism.

The reaction is initiated by the acid-catalyzed formation of a reactive intermediate from the orthoester. The amino group of the (2R,3S)-3-Phenylisoserine then attacks this intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group, leads to the formation of the five-membered oxazoline ring. The stereochemistry of the starting material is retained throughout this process due to the concerted nature of the cyclization step.

Application in Paclitaxel Semi-Synthesis

The primary utility of this compound lies in its role as a key building block for the C-13 side chain of Paclitaxel.[1][2] The oxazoline ring serves as a protecting group for both the amine and the carboxylic acid functionalities of the phenylisoserine core. This protection is crucial during the coupling of the side chain to the baccatin III core of the Paclitaxel molecule.

The workflow for the integration of the oxazoline intermediate into the Paclitaxel structure is as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid of the oxazoline is activated, typically by conversion to an acid chloride or through the use of coupling agents.

-

Esterification: The activated oxazoline is then esterified with the C-13 hydroxyl group of a protected baccatin III derivative.

-

Deprotection: In the final step, the oxazoline ring is hydrolyzed under acidic conditions to reveal the N-benzoyl-3-phenylisoserine side chain, completing the synthesis of Paclitaxel.

The (4S,5R) stereochemistry of the oxazoline is directly translated to the (2'R, 3'S) stereochemistry of the Paclitaxel side chain, which is essential for its potent anticancer activity.

Analytical Characterization

Robust analytical methods are imperative for confirming the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the oxazoline ring and the two phenyl groups. The coupling constants between the protons at the C4 and C5 positions are indicative of their cis relationship, confirming the stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the carbons of the oxazoline ring, and the carbons of the phenyl groups.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for determining the enantiomeric purity of the compound. A suitable chiral stationary phase, such as a polysaccharide-based column, can be used to separate the (4S,5R) enantiomer from its (4R,5S) counterpart.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | Chiralpak AD-H or equivalent |

| Mobile Phase | A mixture of n-hexane and isopropanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Conclusion

This compound is a cornerstone of modern pharmaceutical synthesis, particularly in the production of Paclitaxel. Its stereospecific synthesis and the stability of the oxazoline ring make it an ideal intermediate for complex, multi-step synthetic routes. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals working with this important molecule. A thorough understanding of its chemistry and handling is paramount to its successful application in the development of life-saving therapeutics.

References

-

ChemBK. (4S,5R)-2,4-Diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid. [Link]

-

PubChem. This compound. [Link]

- Sheng, J., et al. Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. Chinese Journal of Chemistry.

- Google Patents.

-

Kingston, D. G. I. The Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. NIH Public Access. [Link]

-

PubMed. Synthesis and bioactivity of a side chain bridged paclitaxel: A test of the T-Taxol conformation. [Link]

-

ResearchGate. Synthesis of the C-13 Side-Chain of Taxol. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

Sandoo Pharma. China (4S,5R)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic Factory. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid is a chiral heterocyclic compound of significant interest in pharmaceutical sciences. Its rigid, well-defined stereochemistry makes it a valuable building block in asymmetric synthesis, most notably as a precursor for the side chain of paclitaxel and its analogues.[1] A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control. This guide provides a detailed overview of the key physical characteristics of this compound, underpinned by established scientific principles and standard methodologies.

Molecular Structure and Physicochemical Identity

The foundational identity of this compound is established by its molecular structure and associated identifiers.

Caption: Molecular Structure of this compound.

| Identifier | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 267.28 g/mol | [2][3] |

| CAS Number | 158722-22-6 | [2][4] |

| IUPAC Name | (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid | [3] |

Crystallinity and Thermal Properties

The physical state and melting point are fundamental parameters for the identification and purity assessment of a solid compound.

This compound is a crystalline solid at room temperature. The melting point of a pure crystalline solid is a sharp, well-defined temperature range at which the substance transitions from the solid to the liquid phase.[5] Impurities typically lead to a depression and broadening of the melting point range.[6][7]

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Melting Point | 203-204 °C | [4] |

Experimental Protocol: Melting Point Determination

The determination of the melting point is a standard procedure in organic chemistry laboratories. A common and reliable method involves the use of a capillary melting point apparatus.[6][8]

Caption: Workflow for Melting Point Determination.

Causality in Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.[5]

-

Slow Heating Rate: A slow temperature ramp (1-2°C per minute) near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[6]

Solubility Profile

The presence of a carboxylic acid group suggests that the compound will be soluble in basic aqueous solutions through deprotonation to form a carboxylate salt. The two phenyl groups and the dihydrooxazole ring contribute to its nonpolar character, suggesting solubility in organic solvents.

Experimental Protocol: Qualitative Solubility Testing

A systematic approach to determining the solubility of an organic compound involves testing its solubility in a series of solvents of varying polarity and pH.[9][10][11][12][13]

Caption: Systematic Workflow for Qualitative Solubility Testing.

Self-Validating System:

-

A positive test for solubility in 5% NaOH and 5% NaHCO₃ strongly indicates the presence of a carboxylic acid.[9][13] The effervescence with NaHCO₃ provides further confirmation.

-

Insolubility in water but solubility in an organic solvent like ether would confirm its predominantly organic character.

Optical Activity

As a chiral molecule with defined stereocenters at the C4 and C5 positions, this compound is optically active. This means it rotates the plane of plane-polarized light. The specific rotation is a characteristic physical constant for a chiral compound.

Standard Methodology: Polarimetry

The optical rotation is measured using a polarimeter, and the specific rotation is calculated based on the observed rotation, concentration, and path length, as outlined in the United States Pharmacopeia (USP) General Chapter <781>.[14][15][16][17][18]

Equation for Specific Rotation:

[α]ᵀλ = (100 * α) / (l * c)

Where:

-

[α] is the specific rotation

-

T is the temperature in degrees Celsius

-

λ is the wavelength of light (usually the sodium D-line, 589 nm)

-

α is the observed rotation in degrees

-

l is the path length in decimeters

-

c is the concentration in g/100 mL

Trustworthiness of the Protocol: The USP provides a detailed protocol for the operational qualification of polarimeters, including accuracy and repeatability, ensuring the reliability of the measurements.[17]

Spectroscopic Profile

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 3300-2500 (broad) | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Carbonyl C=O | 1760-1690 | Stretching |

| Imine C=N | ~1650 | Stretching |

| C-O | 1320-1210 | Stretching |

Expert Insights: The O-H stretch of a carboxylic acid is typically very broad due to hydrogen bonding.[19][20][21][22] The C=O stretch is a strong, sharp peak and is highly diagnostic.[19][20][22][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Chemical Shifts (δ, ppm):

-

Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, around 10-13 ppm.[20][22]

-

Aromatic Protons (-C₆H₅): Multiple signals in the range of 7-8 ppm.

-

Oxazoline Ring Protons (-CH-CH-): Signals for the protons at C4 and C5 would be expected in the 4-6 ppm region, with their coupling pattern providing information about their relative stereochemistry.

-

Aliphatic Protons: Protons on the oxazoline ring will have characteristic shifts.[24][25][26][27][28]

Expected ¹³C NMR Chemical Shifts (δ, ppm):

-

Carbonyl Carbon (-COOH): In the range of 165-185 ppm.[20][22]

-

Aromatic Carbons (-C₆H₅): Multiple signals between 120-140 ppm.

-

Oxazoline Ring Carbons: Characteristic shifts for C2, C4, and C5.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 267. Fragmentation would likely involve the loss of the carboxylic acid group, cleavage of the oxazoline ring, and fragmentation of the phenyl substituents.[29][30][31][32][33]

Conclusion

The physical properties of this compound are integral to its application in pharmaceutical research and development. This guide has synthesized available data and established scientific principles to provide a comprehensive overview of its key characteristics. The outlined experimental protocols offer a framework for the in-house determination and verification of these properties, ensuring scientific integrity and reproducibility.

References

-

UCLA Division of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

- United States Pharmacopeia. (2024).

-

Department of Chemistry, University of Kashmir. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

- Porter, Q. N. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Google Books.

-

United States Pharmacopeial Convention. (n.d.). General Chapters: <781> OPTICAL ROTATION. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ECA Academy. (2023, May 10). Revised USP General Chapter <781> Optical Rotation published for Comments. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ECA Academy. (2021, May 26). Revision of USP <781> Optical Rotation. Retrieved from [Link]

-

SpringerLink. (n.d.). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Retrieved from [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR experimental spectrum of 4,4-dimethyl-2-oxazoline. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 1H NMR Spectroscopic Investigation of the Mechanism of 2-Substituted-2-Oxazoline Ring Formation and of the Hydrolysis of the Corresponding Oxazolinium Salts. Retrieved from [Link]

-

Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Determination of the enantiomeric composition of chiral delta-2-oxazolines-1,3 by 1H and 19F NMR spectroscopy using chiral solvating agents. Retrieved from [Link]

-

RSC Publishing. (n.d.). Copolymer chain formation of 2-oxazolines by in situ 1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of poly(2-ethyl-2-oxazoline) (1) and.... Retrieved from [Link]

-

Cenmed. (n.d.). This compound (C007B-520172). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

ChemBK. (2024, April 9). (4S,5R)-2,4-Diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C16H13NO3 | CID 9795341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 158722-22-6 [chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. saltise.ca [saltise.ca]

- 13. www1.udel.edu [www1.udel.edu]

- 14. â©781⪠Optical Rotation [doi.usp.org]

- 15. uspbpep.com [uspbpep.com]

- 16. FAQs: Optical Rotation [usp.org]

- 17. Revised USP General Chapter <781> Optical Rotation published for Comments - ECA Academy [gmp-compliance.org]

- 18. Revision of USP <781> Optical Rotation - ECA Academy [gmp-compliance.org]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. [PDF] Determination of the enantiomeric composition of chiral delta-2-oxazolines-1,3 by 1H and 19F NMR spectroscopy using chiral solvating agents. | Semantic Scholar [semanticscholar.org]

- 27. Copolymer chain formation of 2-oxazolines by in situ 1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google ブックス [books.google.co.jp]

- 30. apps.dtic.mil [apps.dtic.mil]

- 31. Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1<i>H</i>-Pyrrol-1-yl)- and 3-(1-Methyl-1<i>H</i>-pyrrol-2-yl)thiophen-2-amines - ProQuest [proquest.com]

- 32. arkat-usa.org [arkat-usa.org]

- 33. article.sapub.org [article.sapub.org]

solubility of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid in organic solvents

An In-Depth Technical Guide to Determining the Solubility of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral molecule of significant interest in medicinal chemistry and asymmetric synthesis.[1][2] As a derivative of the versatile oxazoline scaffold, it serves as a crucial building block for complex organic molecules, including pharmaceuticals.[3][4][5] The solubility of this compound in various organic solvents is a critical parameter that influences its utility in synthesis, purification, formulation, and ultimately, its bioavailability in drug development.[6][7][8] Poor solubility can present significant challenges during the drug discovery and development process, affecting everything from reaction kinetics to the feasibility of certain dosage forms.[6][9]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and analyze the solubility of this compound in a range of organic solvents. The methodologies presented herein are designed to ensure scientific integrity and provide reliable, reproducible data.

Theoretical Considerations: Factors Influencing Solubility

The solubility of this compound is governed by a combination of its molecular structure and the physicochemical properties of the solvent. Understanding these factors is crucial for solvent selection and for interpreting experimental results.

Molecular Structure of the Solute:

-

Polarity: The molecule possesses both polar and non-polar regions. The carboxylic acid group (-COOH) is highly polar and capable of hydrogen bonding, while the two phenyl rings are non-polar.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The oxazoline ring also contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors.

-

Chirality: The specific stereochemistry (4S,5R) dictates the crystal packing of the solid form, which in turn affects the energy required to break the crystal lattice for dissolution.

Solvent Properties:

-

Polarity: The principle of "like dissolves like" is a useful starting point.[10] Polar solvents are generally better at dissolving polar solutes, and non-polar solvents are better for non-polar solutes. For a molecule with mixed polarity like our target compound, a range of solvents with varying polarities should be investigated.

-

Hydrogen Bonding Capacity: Solvents that can effectively form hydrogen bonds with the carboxylic acid and oxazoline moieties will likely exhibit higher solvating power.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6][10]

Experimental Determination of Equilibrium Solubility

The equilibrium solubility is defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, where the dissolved solute is in equilibrium with any undissolved solid. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and accuracy.[7][8][11]

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Figure 1. Experimental workflow for solubility determination.

Detailed Protocol

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Glass vials with screw caps

-

Incubator shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7] A preliminary kinetic study can be performed to determine the exact time to reach equilibrium.

-

-

Phase Separation:

-

After incubation, remove the vials and allow them to stand for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[12] This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[12] A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Self-Validating System

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Visual Confirmation: After the equilibration period, there should be visible undissolved solid at the bottom of each vial.

-

Kinetic Profile: For a new compound, it is advisable to take samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[7]

-

Purity of Solid: The purity of the starting material should be confirmed before the experiment. After the experiment, the remaining solid can be analyzed to check for any polymorphic transformations.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |

| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 6.02 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 8.93 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.38 | [Experimental Value] | [Calculated Value] |

Interpreting the Results

The solubility data can be correlated with the properties of the solvents to understand the underlying intermolecular interactions.

Caption: Figure 2. Molecular interactions governing solubility.

A higher solubility in polar, protic solvents like methanol and ethanol would suggest that hydrogen bonding with the carboxylic acid group is a dominant factor. Conversely, solubility in less polar solvents like toluene would indicate the importance of van der Waals interactions with the phenyl rings.

Conclusion

Determining the solubility of this compound in a range of organic solvents is a fundamental step in its development for synthetic and pharmaceutical applications. By following a robust experimental protocol, such as the shake-flask method, and carefully considering the underlying physicochemical principles, researchers can generate high-quality, reliable data. This information is invaluable for making informed decisions regarding solvent selection for reactions, crystallization, and formulation development, ultimately accelerating the path from discovery to application.

References

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

-

MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Springer. Summary of solubility measurement protocols of each company before harmonization. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

PubMed. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]

-

ResearchGate. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation | Request PDF. [Link]

-

UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

-

OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

-

ResearchGate. (PDF) The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. [Link]

-

R Discovery. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

-

PubChem. This compound. [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. [Link]

-

ACS Publications. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. [Link]

-

National Institutes of Health. Synthesis of Chiral Allylic Esters by Using the New Recyclable Chiral Heterogeneous Oxazoline-Based Catalysts. [Link]

-

ResearchGate. Oxazoline derivatives exhibiting chiral liquid crystalline mesophases. [Link]

-

3A Senrise. Other Oxazoline Ligands. [Link]

Sources

- 1. This compound | C16H13NO3 | CID 9795341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 158722-22-6 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Chiral Allylic Esters by Using the New Recyclable Chiral Heterogeneous Oxazoline-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Oxazoline - Containing Ligands [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

The Crucial Link: A Technical Guide to the Discovery and Synthesis of Paclitaxel's Side Chain

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Foreword: The Side Chain that Unlocked a Cancer-Fighting Powerhouse

The story of paclitaxel (Taxol®) is a landmark in the history of cancer chemotherapy. From its discovery in the bark of the Pacific yew tree (Taxus brevifolia) to its establishment as a frontline treatment for a variety of cancers, its journey has been one of scientific perseverance and innovation.[1] At the heart of paclitaxel's potent anticancer activity lies its unique mechanism of action: the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2] However, the intricate molecular architecture of paclitaxel presented a formidable challenge to chemists. Early structure-activity relationship (SAR) studies unequivocally demonstrated that the C-13 ester side chain, an N-benzoylphenylisoserine moiety, was absolutely essential for its biological function.[3] The scarcity of the natural source and the low abundance of paclitaxel within the yew tree created a pressing need for synthetic and semi-synthetic routes to this vital chemotherapeutic. This guide delves into the pivotal discoveries and the evolution of synthetic strategies for paclitaxel's all-important side chain, a narrative of elegant chemical solutions that ultimately made this life-saving drug widely accessible.

The Supply Crisis and the Dawn of Semi-Synthesis

The initial excitement surrounding paclitaxel's discovery by Monroe E. Wall and Mansukh C. Wani in 1971 was tempered by a significant supply problem.[1] The harvesting of Pacific yew bark was not a sustainable long-term solution, sparking a global effort to develop alternative production methods. While the total synthesis of a molecule as complex as paclitaxel was a monumental undertaking, researchers quickly identified a more practical approach: semi-synthesis. This strategy focused on utilizing a more abundant, naturally occurring precursor from the yew tree and chemically attaching the crucial side chain. The breakthrough came with the identification of 10-deacetylbaccatin III (10-DAB), a taxane derivative found in the needles of the European yew (Taxus baccata), a renewable resource.[1][4] This discovery shifted the synthetic focus to the efficient and stereoselective construction of the C-13 side chain and its subsequent attachment to the 10-DAB core.

Pioneering Approaches to the Phenylisoserine Side Chain

The challenge of synthesizing the paclitaxel side chain lies in the stereocontrolled formation of the two contiguous chiral centers at C2' and C3'. Several research groups made seminal contributions to this endeavor, each developing unique and innovative strategies.

The Denis and Greene Ester Enolate Approach

One of the earliest and most practical approaches was developed by Jean-Noël Denis and Andrew E. Greene. Their method involved the condensation of a chiral ester enolate with an imine.[5] This strategy provided a direct route to the α-hydroxy-β-amino acid skeleton of the side chain with good stereocontrol. The choice of a chiral auxiliary on the ester was critical for inducing the desired stereochemistry.

The Potier and Commerçon Contributions

Pierre Potier and his group at Rhône-Poulenc Rorer (now Sanofi) made significant strides in the semi-synthesis of paclitaxel, leading to the development of docetaxel (Taxotere®), a clinically important paclitaxel analog.[6] Their work, along with that of A. Commerçon, also explored various strategies for the efficient synthesis and attachment of the side chain, contributing to the industrial-scale production of taxane-based drugs.[7]

The Game Changer: The Ojima-Holton β-Lactam Method

A truly transformative breakthrough in paclitaxel side chain synthesis came with the development of the β-lactam method, pioneered by Iwao Ojima and Robert A. Holton.[8][9] This elegant and highly stereoselective approach quickly became the gold standard for both laboratory and industrial-scale synthesis.

The core of this strategy is the [2+2] cycloaddition of a ketene and an imine, a reaction known as the Staudinger cycloaddition, to form a β-lactam (azetidin-2-one) ring.[2][10] The Ojima-Holton method utilizes a chiral auxiliary to control the stereochemistry of the resulting β-lactam, which is then opened by the C-13 hydroxyl group of a protected baccatin derivative to form the desired ester linkage with the correct stereochemistry.[8][9]

The high diastereoselectivity of the β-lactam formation, often exceeding 98%, and the efficiency of the subsequent coupling reaction made this method exceptionally robust and scalable.[7]

Mechanism of the Ojima-Holton β-Lactam Coupling

The Ojima-Holton method involves two key stages: the stereoselective synthesis of the β-lactam (often referred to as the Ojima lactam) and its subsequent coupling with the protected baccatin core.

1. Synthesis of the Ojima Lactam:

The synthesis of the Ojima lactam typically begins with the preparation of a chiral ester of glycolic acid. The hydroxyl group is protected, and the carboxylic acid is activated, often as an acid chloride. This activated ester then reacts with a chiral auxiliary, such as trans-2-phenyl-1-cyclohexanol, to form a chiral ester.[6] The hydroxyl protecting group is then replaced with a silyl protecting group, and reaction with an organolithium reagent generates the corresponding lithium enolate.

Separately, an imine is prepared by the condensation of benzaldehyde with an amine. The lithium enolate of the chiral ester then undergoes a cycloaddition reaction with the imine to form the β-lactam ring. The chiral auxiliary directs the stereochemical outcome of this reaction, leading to the formation of the desired cis-β-lactam with high diastereoselectivity.[6]

2. Coupling with the Baccatin Core:

The protected baccatin derivative, typically 7-O-triethylsilyl baccatin III, is deprotonated at the C-13 hydroxyl group using a strong base, such as lithium hexamethyldisilazide (LiHMDS), to form a lithium alkoxide. This nucleophilic alkoxide then attacks the carbonyl group of the Ojima lactam, leading to the opening of the four-membered ring and the formation of the ester linkage at C-13.[9] Subsequent deprotection of the silyl and other protecting groups yields paclitaxel.

Experimental Protocols

Protocol 1: Synthesis of the Ojima Lactam (Illustrative)

This protocol is a generalized representation of the synthesis of a key β-lactam intermediate.

Materials:

-

Glycolic acid

-

Benzyl bromide

-

Thionyl chloride

-

trans-2-Phenyl-1-cyclohexanol

-

Triethylsilyl chloride (TESCl)

-

Phenyllithium

-

Hexamethyldisilazane

-

Benzaldehyde

-

Anhydrous solvents (THF, diethyl ether)

-

Reagents for workup and purification (e.g., saturated ammonium chloride, sodium bicarbonate, magnesium sulfate, silica gel)

Methodology:

-

Protection of Glycolic Acid: The hydroxyl group of glycolic acid is protected as a benzyl ether using benzyl bromide in the presence of a base.

-

Formation of the Acid Chloride: The carboxylic acid of the benzylated glycolic acid is converted to the acid chloride using thionyl chloride.

-

Attachment of Chiral Auxiliary: The acid chloride is reacted with the chiral auxiliary, trans-2-phenyl-1-cyclohexanol, in the presence of a base to form the chiral ester.

-

Silyl Protection: The benzyl protecting group is removed, and the resulting hydroxyl group is protected with a triethylsilyl group using TESCl and a base.

-

Formation of the Lithium Enolate: The chiral ester is treated with phenyllithium in anhydrous THF at low temperature to generate the lithium enolate.

-

Synthesis of the Imine: Benzaldehyde is reacted with lithium hexamethyldisilazide (prepared from hexamethyldisilazane and phenyllithium) to form the corresponding imine.

-

Cycloaddition: The solution of the lithium enolate is added to the imine solution at low temperature. The reaction mixture is stirred for several hours to allow for the cycloaddition to occur.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically pure β-lactam.

Protocol 2: Coupling of the Ojima Lactam with 7-O-TES-Baccatin III (Illustrative)

This protocol outlines the general procedure for the coupling reaction.

Materials:

-

7-O-Triethylsilyl baccatin III

-

Ojima lactam

-

Lithium hexamethyldisilazide (LiHMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Reagents for workup and purification

Methodology:

-

Preparation of the Baccatin Alkoxide: A solution of 7-O-triethylsilyl baccatin III in anhydrous THF is cooled to a low temperature (e.g., -40 °C). A solution of LiHMDS in THF is then added dropwise to deprotonate the C-13 hydroxyl group, forming the lithium alkoxide.

-

Coupling Reaction: A solution of the Ojima lactam in anhydrous THF is added to the solution of the baccatin alkoxide. The reaction mixture is stirred at low temperature for several hours.

-

Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent.

-

Purification: The organic layer is washed, dried, and concentrated. The resulting fully protected paclitaxel is purified by column chromatography.

-

Deprotection: The protecting groups are removed in subsequent steps to yield paclitaxel.

Quantitative Comparison of Key Side Chain Synthesis Strategies

| Method | Key Transformation | Stereocontrol | Typical Yields | Advantages | Disadvantages |

| Denis-Greene | Ester enolate-imine condensation | Chiral auxiliary on the ester | Good to excellent | Direct route to the α-hydroxy-β-amino acid skeleton | May require stoichiometric amounts of the chiral auxiliary |

| Ojima-Holton | Staudinger [2+2] cycloaddition | Chiral auxiliary on the ketene precursor | Excellent | Highly stereoselective and efficient, widely applicable | Multi-step synthesis of the chiral lactam |

| Multi-component | Hydroxy ylide trapping | Catalyst-controlled | Good | High atom economy, convergent | May require optimization for stereoselectivity |

Mechanistic Insights: Visualizing the Key Reactions

The Staudinger Cycloaddition in Ojima Lactam Synthesis

The Staudinger cycloaddition is a non-concerted reaction that proceeds through a zwitterionic intermediate. The stereochemical outcome is determined by the subsequent conrotatory ring closure of this intermediate. The use of a chiral auxiliary on the ketene precursor effectively biases this ring closure to produce the desired cis-β-lactam with high diastereoselectivity.

Caption: Mechanism of the Staudinger cycloaddition for Ojima lactam synthesis.

The Ojima-Holton Coupling Workflow

The overall workflow of the Ojima-Holton coupling involves the preparation of the two key fragments, their coupling, and the final deprotection steps.

Caption: Workflow of the Ojima-Holton semi-synthesis of paclitaxel.

Protecting Group Strategies: A Critical Element of Success

The successful synthesis of the paclitaxel side chain and its coupling to the baccatin core is heavily reliant on a well-designed protecting group strategy. The various hydroxyl and amino groups on both the side chain precursor and the baccatin molecule have different reactivities, and their selective protection and deprotection are crucial for achieving high yields and avoiding unwanted side reactions.

Commonly used protecting groups in paclitaxel synthesis include:

-

Silyl ethers (e.g., TES, TIPS, TBDMS): Used to protect hydroxyl groups, particularly the C-7 hydroxyl of baccatin III and the C-2' hydroxyl of the side chain. They are generally stable to a range of reaction conditions but can be selectively removed using fluoride reagents or acidic conditions.[11]

-

Carbonates and Carbamates (e.g., Boc, Cbz): Employed for the protection of amino groups. The tert-butoxycarbonyl (Boc) group is widely used and is readily removed under acidic conditions.[12]

-

Benzyl ethers (Bn): Used for hydroxyl protection and are typically removed by hydrogenolysis.[4]

The choice of protecting groups is dictated by the overall synthetic strategy, ensuring that each group can be removed without affecting the others (orthogonality).

Conclusion: A Legacy of Innovation and a Future of Possibilities

The discovery and development of synthetic routes to the paclitaxel side chain stand as a testament to the power of organic chemistry to solve critical problems in medicine. The elegant solutions devised by chemists not only overcame a significant supply hurdle but also paved the way for the creation of numerous paclitaxel analogs with improved properties. The in-depth understanding of the synthesis and reactivity of the phenylisoserine side chain continues to be a vibrant area of research, with new methods and strategies continually emerging. This rich history of scientific achievement serves as an inspiration for future generations of scientists in the ongoing quest for more effective and accessible cancer therapies.

References

-

Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. (2023). National Institutes of Health. [Link]

-

Ojima lactam. (n.d.). Wikipedia. [Link]

-

Ojima lactam. (2026). Grokipedia. [Link]

-

Holton Taxol total synthesis. (2026). Grokipedia. [Link]

-

Ojima's procedure towards bis β‐lactams A. (2019). ResearchGate. [Link]

-

Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. (2009). National Institutes of Health. [Link]

-

Synthesis of the C-13 Side-Chain of Taxol. (2007). ResearchGate. [Link]

-

Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. (2019). Chinese Journal of Organic Chemistry. [Link]

-

Advances in the chemistry of β-lactam and its medicinal applications. (2013). National Institutes of Health. [Link]

-

Enantiodivergent, biocatalytic routes to both taxol side chain antipodes. (2005). PubMed. [Link]

-

Next Generation Taxoids. (n.d.). Stony Brook University. [Link]

-

Synthesis of Paclitaxel. 1. Synthesis of the ABC Ring of Paclitaxel by SmI2-Mediated Cyclization. (2001). ResearchGate. [Link]

-

Paclitaxel total synthesis. (n.d.). Wikipedia. [Link]

-

Strategies and Lessons Learned from Total Synthesis of Taxol. (2023). ACS Publications. [Link]

-

A semisynthesis of paclitaxel via a 10-deacetylbaccatin III derivative bearing a β-keto ester appendage. (2018). ResearchGate. [Link]

-

Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. (2024). National Institutes of Health. [Link]

-

Holton Taxol total synthesis. (n.d.). Wikipedia. [Link]

- Methods for preparing semi-synthetic paclitaxel and intermediate thereof. (2015).

-

The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. (2017). Brieflands. [Link]

-

Semi-synthesis of paclitaxel from 10-deacetyl-7-xylosyltaxanes and 10-deacetyl paclitaxel-7-xyloside. (2023). ResearchGate. [Link]

-

Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. (2019). Semantic Scholar. [Link]

-

Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

-

Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues. (2009). PubMed. [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. [Link]

-

Synthesis and bioactivity of a side chain bridged paclitaxel: A test of the T-Taxol conformation. (2009). PubMed. [Link]

-

The Role of the Ω-Loop in Regulation of the Catalytic Activity of TEM-Type β-Lactamases. (2019). MDPI. [Link]

-

The Mechanisms of Reactions of β-Lactams. (2011). ResearchGate. [Link]

-

Amino Acid-Protecting Groups. (2019). ACS Publications. [Link]

-

Nicolaou Taxol total synthesis. (n.d.). Wikipedia. [Link]

-

and anti-3-phenylisoserine derivatives: a practical strategy for the synthesis of the taxol C-13 side chain. (1995). Royal Society of Chemistry. [Link]

- Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt. (2012).

- Process for the preparation of (2r,3s)-3-phenylisoserine methyl ester acetate salt. (2008).

Sources

- 1. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ojima lactam - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]

- 9. grokipedia.com [grokipedia.com]

- 10. CN106632160A - Methods for preparing semi-synthetic paclitaxel and intermediate thereof - Google Patents [patents.google.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. peptide.com [peptide.com]

The Oxazoline Protocol: A Technical Guide to the Role of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic Acid in Paclitaxel Semi-Synthesis

Abstract

The semi-synthesis of paclitaxel, a cornerstone of modern chemotherapy, is a testament to the ingenuity of synthetic organic chemistry. While several strategies exist for the attachment of the crucial C-13 side chain to the baccatin III core, the use of an oxazoline-based precursor offers a distinct and powerful approach. This technical guide provides an in-depth exploration of the role of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid as a key intermediate in this process. We will dissect the causality behind this strategic choice, detailing the synthesis of the oxazoline synthon, its stereocontrolled coupling with the paclitaxel core, and the final deprotection to yield the active pharmaceutical ingredient. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of oncology drug development and complex natural product synthesis.

Introduction: The Paclitaxel Puzzle and the C-13 Side Chain Imperative

Paclitaxel (formerly Taxol®) is a highly oxygenated diterpenoid natural product, renowned for its unique mechanism of action as a microtubule-stabilizing agent.[1] This property arrests cell division, making it a potent weapon against various cancers, including ovarian, breast, and non-small cell lung carcinomas.[2] The molecule's complex structure, featuring a tetracyclic baccatin III core and an essential N-benzoyl-(2R,3S)-3-phenylisoserine ester side chain at the C-13 position, presented a formidable challenge for chemists.[1]

The scarcity of paclitaxel from its natural source, the Pacific yew tree (Taxus brevifolia), necessitated the development of semi-synthetic routes from more abundant precursors like 10-deacetylbaccatin III (10-DAB).[2] A critical step in any semi-synthesis is the efficient and stereochemically precise attachment of the C-13 side chain. The (2'R, 3'S) stereochemistry of this side chain is paramount for biological activity. Several methodologies have been developed to achieve this, most notably the Ojima-Holton β-lactam method.[3] An alternative and elegant strategy, the oxazoline method, utilizes this compound as a masked and stereochemically defined precursor to the desired side chain.

This guide will illuminate the intricacies of the oxazoline approach, highlighting its function as both a protecting group and a chiral auxiliary to ensure the correct stereochemical outcome.

The Core Logic: Why an Oxazoline Intermediate?

The selection of this compound is a strategic decision rooted in fundamental principles of stereocontrol and protecting group chemistry. The oxazoline ring serves a dual purpose:

-

Simultaneous Protection: It concurrently protects the C-2' hydroxyl and the C-3' amino groups of the phenylisoserine backbone. This masking prevents unwanted side reactions during the crucial esterification step at the sterically hindered C-13 hydroxyl group of the baccatin core.

-

Stereochemical Lock: The rigid, cyclic structure of the dihydrooxazole ring "locks" the relative stereochemistry of the C-4 and C-5 positions. Synthesizing the oxazoline with the (4S,5R) configuration ensures that upon ring opening, the correct (2'R, 3'S) stereochemistry of the paclitaxel side chain is revealed. This pre-installed chirality circumvents potential epimerization issues that can plague other methods.[2]

The workflow, therefore, involves the synthesis of this chiral synthon, its coupling to the baccatin core, and a final, mild hydrolysis to unveil the paclitaxel side chain.

Caption: High-level workflow of the oxazoline method in paclitaxel semi-synthesis.

Experimental Methodologies & Field-Proven Insights

This section details the step-by-step protocols for the key transformations. The causality behind reagent choices and reaction conditions is explained to provide a deeper understanding of the process.

Synthesis of the Key Intermediate: this compound

The synthesis begins with the commercially available and enantiomerically pure (2R,3S)-3-Phenylisoserine. The oxazoline ring is formed by condensation with a benzimidate, which simultaneously establishes the C-2 phenyl group and cyclizes the molecule.

Protocol 1: Synthesis of the Oxazoline Synthon

-

Starting Material: (2R,3S)-3-Phenylisoserine.

-

Reaction: Suspend (2R,3S)-3-Phenylisoserine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Add an equivalent of a benzimidate, such as trimethyl orthobenzoate, and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

-

Cyclization: Reflux the mixture with removal of the alcohol byproduct (e.g., methanol) using a Dean-Stark apparatus. The reaction progress is monitored by TLC until the starting material is consumed.

-

Work-up & Isolation: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Expert Insight: The choice of an orthoester like trimethyl orthobenzoate is critical. It serves as a dehydrated form of the benzoyl group, driving the condensation and cyclization to completion by forming a volatile alcohol byproduct that can be easily removed, thus shifting the reaction equilibrium forward. The trans relationship of the phenyl and carboxyl groups in the final product is dictated by the stereochemistry of the starting phenylisoserine.

Coupling to the Baccatin Core: The Esterification Challenge

The C-13 hydroxyl group of baccatin III is notoriously sterically hindered, making its esterification a non-trivial synthetic step. The 7-hydroxyl group is typically protected, often as a triethylsilyl (TES) ether, to prevent competing acylation. The coupling of the oxazoline carboxylic acid to 7-TES-baccatin III is a key step where the efficiency of the overall synthesis is often determined.[4]

Protocol 2: Esterification of 7-TES-Baccatin III

-

Reactants: Dissolve 7-TES-baccatin III and 1.5-2.0 equivalents of this compound in an anhydrous, aprotic solvent like toluene or DCM.

-

Coupling Agents: Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), along with a catalytic amount of an acylation catalyst, typically 4-dimethylaminopyridine (DMAP).

-

Reaction Conditions: The reaction is typically stirred at room temperature for 12-24 hours. Progress is monitored by TLC or HPLC.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then washed sequentially with dilute acid (e.g., 0.5 N HCl) to remove excess DMAP, followed by saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried, concentrated, and the resulting crude product is purified by flash column chromatography on silica gel to afford the coupled oxazoline-baccatin conjugate.

Expert Insight: The DCC/DMAP system is a classic and effective choice for this sterically demanding esterification. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate with the carboxylic acid, which is then readily attacked by the C-13 alcohol. The use of an excess of the oxazoline acid can help drive the reaction to completion.

Caption: Simplified mechanism of DMAP-catalyzed esterification.

The Final Reveal: Hydrolytic Ring Opening

The final step is the mild hydrolysis of the oxazoline ring to unveil the N-benzoyl-α-hydroxy-β-amino functionalities of the side chain and the deprotection of the C-7 TES group to yield paclitaxel. The conditions must be carefully controlled to avoid the hydrolysis of the other four ester groups present in the molecule.[4]

Protocol 3: Hydrolysis and Deprotection

-

Reactant: Dissolve the purified oxazoline-baccatin conjugate in a solvent system such as a mixture of acetonitrile and THF.

-

Hydrolysis: Treat the solution with a dilute aqueous acid. A common choice is dilute hydrochloric acid (e.g., 0.1 N HCl) or trifluoroacetic acid (TFA) in a THF/water mixture.

-

Reaction Conditions: The reaction is typically performed at room temperature or slightly below (0°C to 25°C) and stirred for several hours. The progress is carefully monitored by HPLC to ensure complete conversion without significant degradation.

-

Deprotection: The acidic conditions used for the oxazoline hydrolysis are often sufficient to concurrently cleave the C-7 TES ether.

-

Work-up and Purification: The reaction is quenched by neutralization with a mild base (e.g., saturated sodium bicarbonate solution). The product is extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final purification is achieved via preparative HPLC or recrystallization to yield paclitaxel of high purity.

Expert Insight: The dihydrooxazole ring is essentially a cyclic imidate, which is significantly more labile to acidic hydrolysis than the ester linkages at C-2, C-4, C-10, and C-13. This difference in reactivity is the cornerstone of this deprotection strategy, allowing for selective cleavage under mild acidic conditions that leave the rest of the molecule intact.

Comparative Analysis: Oxazoline vs. β-Lactam Method

The most widely adopted industrial method for paclitaxel semi-synthesis is the Ojima-Holton method, which involves the coupling of a chiral β-lactam with the C-13 hydroxyl of a metallated baccatin derivative.[3] A comparison highlights the relative merits of the oxazoline approach.

| Feature | Oxazoline Method | β-Lactam (Ojima-Holton) Method |

| Side-Chain Synthon | This compound | (3R,4S)-N-acyl-3-silyloxy-4-phenylazetidin-2-one |

| Coupling Chemistry | DCC/DMAP-mediated esterification | Ring-opening of β-lactam by a C-13 alkoxide |

| Stereocontrol | Pre-set in the rigid oxazoline ring | Excellent control via asymmetric synthesis of the lactam |

| Key Advantages | Utilizes classical esterification; avoids strong bases for coupling. | High yielding and highly stereoselective; extensively optimized. |

| Potential Challenges | Esterification of the sterically hindered C-13 can be challenging. | Requires strong bases (e.g., NaHMDS) to form the C-13 alkoxide. |

| Overall Yield | Reported as "good yield".[4] Specific quantitative data is less prevalent in literature. | Generally very high yields (often >90%) for the coupling step. |

Field Perspective: While the β-lactam method has become the industrial standard due to its high efficiency and extensive development, the oxazoline method represents a valuable alternative. Its primary appeal lies in circumventing the need for strong organometallic bases required to deprotonate the C-13 alcohol, potentially offering a milder overall process. The choice between methods in a research or development setting may depend on the availability of starting materials, desired scale, and specific process safety considerations.

Conclusion

This compound is more than just an intermediate; it is a carefully designed synthetic tool that elegantly solves the dual challenges of protection and stereocontrol in the semi-synthesis of paclitaxel. By masking the sensitive functionalities of the C-13 side chain within a rigid cyclic structure, it allows for a targeted esterification, followed by a selective, mild deprotection. Understanding the chemical principles and experimental nuances of this oxazoline-based strategy provides valuable insights for chemists working on the synthesis of paclitaxel and other complex, stereochemically rich natural products. This approach remains a compelling demonstration of the power of strategic protecting group chemistry in achieving complex molecular architecture.

References

-

National Center for Biotechnology Information (2023). Paclitaxel. PubChem Compound Summary for CID 36314. [Link]

-

MDPI (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 28(21), 7517. [Link]

-

Kingston, D. G. I., Chaudhary, A. G., Gunatilaka, A. A. L., & Middleton, M. L. (1994). Synthesis of taxol from baccatin III via an oxazoline intermediate. Tetrahedron Letters, 35(26), 4483-4484. [Link]

-

Ojima Research Group, Stony Brook University. Next Generation Taxoids. [Link]

-

ChemEurope.com. Paclitaxel total synthesis. [Link]

-

Ojima, I., Habus, I., Zhao, M., Zucco, M., Park, Y. H., Sun, C. M., & Brigaud, T. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of β-lactam synthon method. Tetrahedron, 48(34), 6985-7012. [Link]

Sources

A Technical Guide to the Spectroscopic Profile of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for the chiral molecule (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid, a compound of significant interest in medicinal chemistry and asymmetric synthesis. Due to the limited availability of public experimental spectra for this specific molecule, this document leverages data from closely related analogs and established spectroscopic principles to present a comprehensive and predictive characterization. This approach offers a robust framework for researchers engaged in the synthesis, identification, and application of this and similar chiral oxazolines.

Introduction: The Significance of Chiral Oxazolines

Chiral oxazolines are a pivotal class of heterocyclic compounds, widely recognized for their utility as ligands in asymmetric catalysis and as chiral synthons in the synthesis of complex organic molecules, including pharmaceuticals.[1] The rigid, planar, and stereochemically defined structure of the oxazoline ring allows for effective stereocontrol in a variety of chemical transformations. This compound, with its defined cis-stereochemistry at the C4 and C5 positions, serves as a valuable building block, particularly as a side chain precursor for paclitaxel and its analogs, which are potent anticancer agents.[2][3] An in-depth understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry workflows.

Molecular Structure and Stereochemistry

The structural and stereochemical features of this compound are foundational to the interpretation of its spectroscopic data. The "4S, 5R" designation indicates a cis relationship between the phenyl group at C4 and the carboxylic acid group at C5. This spatial arrangement significantly influences the magnetic environments of the protons and carbons within the molecule, leading to a distinct spectroscopic signature.

Caption: Diagram illustrating the core dihydrooxazole ring and its key substituents.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for this compound based on analogous compounds and fundamental principles.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. For the title compound, the key diagnostic signals are those of the protons on the dihydrooxazole ring, H-4 and H-5.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 5.8 - 6.0 | Doublet | ~10 | The cis relationship with H-5 leads to a larger coupling constant. The proximity to the phenyl group causes a downfield shift. |

| H-5 | 5.2 - 5.5 | Doublet | ~10 | Coupled to H-4. The adjacent carboxylic acid group influences its chemical shift. |

| Aromatic-H | 7.2 - 8.1 | Multiplet | - | Protons of the two phenyl rings will appear in the typical aromatic region. |

| COOH | > 10 | Broad Singlet | - | The acidic proton of the carboxylic acid is typically broad and downfield, and its position can be concentration-dependent. |

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the multiplets in the aromatic region and for accurately determining the coupling constants between H-4 and H-5, which is critical for confirming the cis-stereochemistry. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvent choices, with the latter being particularly useful for observing the acidic proton of the carboxylic acid.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | > 170 | The carbonyl carbon of a carboxylic acid is characteristically found at a very downfield chemical shift. |

| C=N (C-2) | 162 - 165 | This imine-like carbon in the oxazoline ring is significantly deshielded. |

| Aromatic-C | 125 - 140 | Carbons of the two phenyl rings will appear in this range. |

| C-5 | 85 - 89 | This carbon, bonded to both an oxygen and the carboxylic acid group, is shifted downfield. |

| C-4 | 78 - 82 | This carbon, attached to a nitrogen and a phenyl group, is also in a deshielded environment. |

Trustworthiness of Protocol: A standard ¹³C NMR experiment with proton decoupling will yield singlet peaks for each unique carbon atom. For unambiguous assignment, advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to correlate carbon signals with their attached protons and neighboring atoms, respectively.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1730 | Stretching |

| C=N (Oxazoline Ring) | 1610 - 1640 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

Expertise in Interpretation: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The precise position of the C=O stretch can be indicative of the extent of hydrogen bonding. The C=N stretch is a key diagnostic for the oxazoline ring.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 267 | Molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₃NO₃). |

| [M - COOH]⁺ | 222 | Loss of the carboxylic acid group. |

| [C₆H₅CO]⁺ | 105 | Fragment corresponding to the benzoyl cation. |

| [C₆H₅]⁺ | 77 | Phenyl cation. |

Authoritative Grounding: The fragmentation pattern is predicted based on the stability of the resulting carbocations. The molecular ion peak is expected to be prominent in the mass spectrum of oxazoline derivatives. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion with high accuracy.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-pulse ¹H NMR spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -1 to 15 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the low natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

Caption: A simplified workflow for acquiring and processing NMR data.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, direct insertion or gas chromatography (GC) can be used as the inlet system for an Electron Ionization (EI) source. For less volatile compounds, Electrospray Ionization (ESI) would be a more suitable technique.

-

Data Acquisition:

-

The sample is ionized in the source (e.g., with a 70 eV electron beam for EI).

-